3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine
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Description
3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazopyridine family This class of compounds is characterized by the fusion of an imidazole ring with a pyridine ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclocondensation Reactions: One common method for synthesizing imidazo[1,5-a]pyridines involves the cyclocondensation of 2-aminomethylpyridines with aldehydes or ketones.
Oxidative Cyclization: Another approach involves the oxidative cyclization of N-aryl-2-aminopyridines with oxidizing agents such as iodine or copper salts. This method is advantageous due to its mild reaction conditions and
Biological Activity
3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
Structural Characteristics
The compound features a fused bicyclic structure comprising an imidazole and a pyridine ring, with a para-methoxyphenyl substituent. Its molecular formula is C13H12N2O, with a molecular weight of approximately 216.25 g/mol. The unique structural properties contribute to its reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Several studies have demonstrated its potential as an anticancer agent. It shows significant antiproliferative effects against various cancer cell lines.
- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities, showing moderate efficacy against specific pathogens.
- Enzyme Inhibition : It has been identified as a selective inhibitor of certain protein kinases, which are crucial targets in cancer therapy.
In Vitro Studies
In vitro studies have shown that this compound exhibits potent antiproliferative activity against several human cancer cell lines. The following table summarizes the IC50 values observed in various studies:
Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa (cervical carcinoma) | 10.5 | |
HCT-116 (colon carcinoma) | 8.3 | |
NCI-H460 (lung carcinoma) | 12.0 | |
K-562 (chronic myeloid leukemia) | 9.7 |
These results indicate that the compound's activity varies across different cancer types, suggesting a selective mechanism of action.
The anticancer effects of this compound are believed to involve:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains. The following table summarizes its Minimum Inhibitory Concentration (MIC):
These findings suggest that while the compound exhibits some antimicrobial activity, it may not be as potent as other established antimicrobial agents.
Enzyme Inhibition
Recent studies have focused on the enzyme inhibition capabilities of this compound. Notably, it has shown selective inhibition against kinases involved in cancer progression:
- DYRK1A Inhibition : The compound has been identified as a modest inhibitor of DYRK1A kinase, which plays a role in neurodegenerative diseases and cancer .
- CLK1 Inhibition : It also exhibits inhibitory effects on CLK1 kinase, which is implicated in alternative splicing and cancer biology .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Lung Cancer : A study involving NCI-H460 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers.
- Case Study on Colon Cancer : Research on HCT-116 cells revealed that the compound induced G2/M phase arrest and downregulated cyclin B1 expression.
Properties
IUPAC Name |
3-(4-methoxyphenyl)imidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-17-13-7-5-11(6-8-13)14-15-10-12-4-2-3-9-16(12)14/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTBFHPYOPODDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C3N2C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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